molecular formula C13H16O3 B1527698 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one CAS No. 1239018-95-1

6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Cat. No.: B1527698
CAS No.: 1239018-95-1
M. Wt: 220.26 g/mol
InChI Key: DNQRTSXXDMWFGZ-UHFFFAOYSA-N
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Description

6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Biological Activity

6-((Benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is a compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of approximately 220.27 g/mol. It features a dihydropyran ring and a benzyloxy group, which enhance its chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse applications, particularly in the fields of antimicrobial and antiviral research.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the benzyloxy group is significant as it may influence solubility and reactivity, impacting the compound's efficacy in biological systems.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. Research indicates that compounds with similar structures often show effectiveness against various bacterial strains. For instance, related pyranones have been documented for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .

Antiviral Activity

Research conducted on related compounds highlights potential antiviral activities against viruses such as herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). In vitro assays have demonstrated that certain derivatives can inhibit virus-induced cytopathogenicity, suggesting that this compound may possess similar antiviral capabilities .

Study on Antiviral Efficacy

A study published in Frontiers in Chemistry evaluated the antiviral potential of synthesized compounds, including derivatives of pyranones. The findings indicated that these compounds could effectively reduce viral load in infected cell lines, particularly against HSV-1 and human cytomegalovirus (HCMV) . The mechanisms of action were attributed to interference with viral replication processes.

Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of various pyranone derivatives was assessed using standard disk diffusion methods against multiple bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibitory zones, indicating strong antimicrobial activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
6-Methyldihydro-2H-pyran-3(4H)-oneMethyl group at position 6Simpler structure with lower reactivity
5-Benzyloxycarbonyl-dihydro-2H-pyranBenzyloxy group at position 5Strong antimicrobial properties
Tetrahydro-2H-pyran-3-oneLacks additional substituentsMore reactive due to fewer steric hindrances

The unique arrangement of functional groups in this compound may confer distinct biological activities compared to these structurally similar compounds .

Properties

IUPAC Name

6-(phenylmethoxymethyl)oxan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12-6-7-13(16-9-12)10-15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQRTSXXDMWFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)COC1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

DMSO (1.15 mL, 16.2 mmol) was added to a stirred solution of oxalyl chloride (1 mL, 10.8 mmol) in dichloromethane (60 mL) at −78° C. After 10 minutes, a dichloromethane solution of 6-(benzyloxymethyl)tetrahydro-2H-pyran-3-ol (14) (1.20 g, 5.40 mmol) was added. Stirring was continued for one hour then triethylamine (3.8 mL, 27 mmol) was added and slowly warmed to 0° C. The reaction was poured into saturated NH4Cl solution and the organic phase was washed with brine and dried (NaSO4). The residue was purified over silica gel using EtOAc and hexanes to give 6-(benzyloxymethyl)dihydro-2H-pyran-3(4H)-one (15).
Name
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

DMSO (1.15 mL, 16.2 mmol) was added to a stirred solution of oxalyl chloride (1 mL, 10.8 mmol) in dichloromethane (60 mL) at −78° C. After 10 minutes, a dichlotomethane solution of 6-(benzyloxymethyl)tetrahydro-2H-pyran-3-ol (14) (1.20 g, 5.40 mmol) was added. Stirring was continued for one hour then triethylamine (3.8 mL, 27 mmol) was added and slowly warmed to 0° C. The reaction was poured into saturated NH4Cl solution and the organic phase was washed with brine and dried (NaSO4). The residue was purified over silica gel using EtOAc and hexanes to give 6-(benzyloxymethyl)dihydro-2H-pyran-3(4H)-one (15).
Name
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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